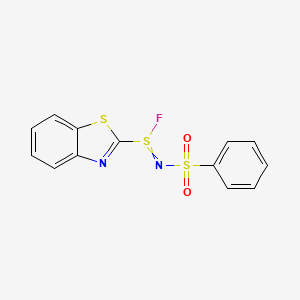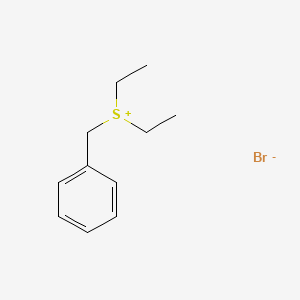
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable functional group in synthetic chemistry and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 1,3-benzothiazole-2-sulfinamide in the presence of a fluorinating agent. One common method is the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale production. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl chlorides or reduction to form sulfonamides.
Radical Reactions: It can participate in radical reactions, particularly in the presence of transition metal catalysts, leading to the formation of complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Transition metals such as copper, palladium, and nickel
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various substituted benzothiazoles .
Applications De Recherche Scientifique
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride involves the formation of a covalent bond with the hydroxyl group of serine residues in enzymes. This covalent modification leads to the inhibition of enzyme activity by blocking the active site and preventing substrate binding. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acid residues, making it an effective inhibitor of serine proteases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A well-known serine protease inhibitor with similar reactivity towards serine residues.
Phenylsulfonyl fluoride: Another sulfonyl fluoride compound used in enzyme inhibition studies.
Sulfonyl Chlorides: Compounds with similar reactivity but different stability and handling properties compared to sulfonyl fluorides.
Uniqueness
N-(Benzenesulfonyl)-1,3-benzothiazole-2-sulfinimidoyl fluoride is unique due to its benzothiazole moiety, which imparts additional chemical stability and reactivity. This structural feature allows for more diverse applications in synthetic chemistry and biological studies compared to simpler sulfonyl fluoride compounds.
Propriétés
Numéro CAS |
879906-25-9 |
|---|---|
Formule moléculaire |
C13H9FN2O2S3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[1,3-benzothiazol-2-yl(fluoro)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S3/c14-20(13-15-11-8-4-5-9-12(11)19-13)16-21(17,18)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
LMFWYTHQHNAKQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=NC3=CC=CC=C3S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene](/img/structure/B12603795.png)
![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
